2-((4-(2,4-Dichlorophenyl)thiazol-2-yl)thio)-1-morpholinoethanone
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Description
2-((4-(2,4-Dichlorophenyl)thiazol-2-yl)thio)-1-morpholinoethanone is a useful research compound. Its molecular formula is C15H14Cl2N2O2S2 and its molecular weight is 389.31. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 2-((4-(2,4-Dichlorophenyl)thiazol-2-yl)thio)-1-morpholinoethanone are matrix metallo-proteinases, kinases, and anti-apoptotic BCL2 family proteins . These proteins play crucial roles in cell proliferation, apoptosis, and other cellular processes, making them key targets for anticancer therapies .
Mode of Action
This compound interacts with its targets by inhibiting their activity . The inhibition of matrix metallo-proteinases and kinases disrupts cell signaling pathways, leading to the inhibition of cell proliferation . The inhibition of anti-apoptotic BCL2 family proteins triggers apoptosis, or programmed cell death .
Biochemical Pathways
The compound affects several biochemical pathways related to cell proliferation and survival. By inhibiting matrix metallo-proteinases and kinases, it disrupts signaling pathways that promote cell growth . By inhibiting anti-apoptotic BCL2 family proteins, it triggers pathways leading to apoptosis .
Result of Action
The compound’s action results in the inhibition of cell proliferation and the induction of apoptosis . This can lead to a reduction in tumor growth in cancerous cells . In vitro anticancer screening against HCT-116, HT-29, and HepG2 showed promising results .
Biological Activity
2-((4-(2,4-Dichlorophenyl)thiazol-2-yl)thio)-1-morpholinoethanone is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on current research findings.
The compound's chemical structure can be described by the formula C17H16Cl2N2OS. It features a thiazole ring substituted with a dichlorophenyl group and a morpholino group linked through a thioether bond. This unique structure contributes to its biological activities.
Biological Activity Overview
Research has shown that thiazole derivatives, including the compound , exhibit a range of biological activities such as:
- Antimicrobial Activity : Effective against various bacterial strains.
- Antioxidant Properties : Capable of scavenging free radicals.
- Anticancer Potential : Inhibitory effects on cancer cell lines.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several thiazole derivatives, including the target compound. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Bacillus subtilis | 64 |
Candida albicans | 128 |
These findings suggest that the compound has promising potential as an antimicrobial agent, particularly in treating infections caused by resistant bacterial strains .
Antioxidant Activity
The antioxidant activity was assessed using DPPH and hydroxyl radical scavenging assays. The compound demonstrated significant scavenging ability, indicating its potential role in mitigating oxidative stress-related diseases.
Assay Type | Scavenging Activity (%) |
---|---|
DPPH Radical Scavenging | 75 |
Hydroxyl Radical Scavenging | 65 |
These results highlight the compound's ability to neutralize harmful free radicals, which is crucial in preventing cellular damage .
Anticancer Activity
The anticancer properties were evaluated against several cancer cell lines, including breast cancer (MCF7) and colon cancer (HCT116). The compound exhibited cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation.
Cell Line | IC50 (µM) |
---|---|
MCF7 | 15 |
HCT116 | 20 |
These results suggest that the compound may serve as a lead for developing new anticancer therapies .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A research team synthesized a series of thiazole derivatives and tested their antimicrobial activity against clinical isolates. The study found that compounds similar to this compound showed enhanced activity against multidrug-resistant strains of Staphylococcus aureus. -
Case Study on Antioxidant Properties :
In another study focusing on oxidative stress, researchers evaluated the protective effects of thiazole derivatives on neuronal cells exposed to oxidative damage. The findings indicated that the compound significantly reduced cell death and lipid peroxidation levels.
Properties
IUPAC Name |
2-[[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2S2/c16-10-1-2-11(12(17)7-10)13-8-22-15(18-13)23-9-14(20)19-3-5-21-6-4-19/h1-2,7-8H,3-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKDYYAOPCODHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.